molecular formula C22H31N3O4 B6109792 Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate

Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate

Cat. No.: B6109792
M. Wt: 401.5 g/mol
InChI Key: GXBRHBHWENACAU-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and an ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1-(2-phenylethyl)piperazine with an appropriate acylating agent to introduce the 3-oxo group.

    Formation of the Piperidine Ring: The piperidine ring is then formed by reacting the intermediate with a suitable reagent, such as ethyl 4-piperidinecarboxylate.

    Coupling Reaction: The final step involves coupling the two rings through an acetylation reaction, using reagents like acetyl chloride or acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of GABAergic and dopaminergic systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-oxo-2-phenylethyl)piperidine-1-carboxylate: Similar structure but lacks the piperazine ring.

    1-(2-Phenylethyl)piperazine-2,3-dione: Contains the piperazine ring but lacks the piperidine ring and ester group.

Uniqueness

Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate is unique due to its combination of piperidine and piperazine rings, along with the ester functional group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-2-29-22(28)18-9-13-25(14-10-18)20(26)16-19-21(27)23-11-15-24(19)12-8-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBRHBHWENACAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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